3-(Trifluoromethyl)quinoline

Description

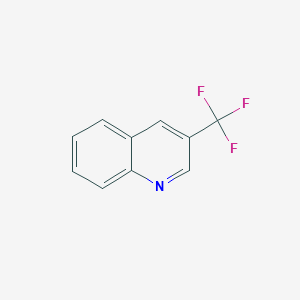

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURDPNECHIYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476008 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-76-2 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Trifluoromethyl)quinoline CAS number 25199-76-2

<An In-depth Technical Guide to 3-(Trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 25199-76-2), a pivotal heterocyclic compound in modern chemical research. The strategic placement of the trifluoromethyl (CF₃) group on the quinoline scaffold imparts unique physicochemical properties, making it a highly sought-after building block in medicinal chemistry and materials science. This document delves into the compound's core properties, details established and contemporary synthesis methodologies, explores its diverse applications, and provides essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights, ensuring a thorough understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound is a derivative of quinoline, featuring a trifluoromethyl group at the 3-position of the heterocyclic ring system.[1] This substitution is not merely an addition of mass; it fundamentally alters the electronic and steric nature of the parent molecule. The CF₃ group is a powerful electron-withdrawing group and is highly lipophilic. These characteristics significantly influence the molecule's reactivity, metabolic stability, and potential for intermolecular interactions, making it a valuable pharmacophore in drug design.[2]

1.1 Core Compound Data

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 25199-76-2 | [3] |

| Molecular Formula | C₁₀H₆F₃N | [1][3] |

| Molecular Weight | 197.16 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Solubility | Limited in water (0.22 g/L at 25°C); Soluble in organic solvents (DMSO, Chloroform, Methanol) | [1] |

| logP | 3.25 (Calculated for 6-CF₃ isomer, indicative of high lipophilicity) | [2][4] |

| pKa | 2.55 (Predicted for 7-CF₃ isomer, indicating reduced basicity vs. quinoline) | [2] |

1.2 The Scientific Rationale Behind Key Properties

The introduction of the CF₃ group at the 3-position has profound and predictable effects:

-

Reduced Basicity: The strong electron-withdrawing nature of the CF₃ group decreases the electron density on the quinoline nitrogen atom. This reduces its ability to accept a proton, resulting in a lower pKa compared to unsubstituted quinoline. This modulation is critical in drug design for tuning the ionization state of a molecule at physiological pH, which affects cell permeability and target binding.

-

Enhanced Lipophilicity: Fluorine is the most electronegative element, yet the CF₃ group is surprisingly lipophilic. This "hydrophobic halogen" effect increases the molecule's affinity for nonpolar environments, which can enhance its ability to cross biological membranes. The calculated logP value, a measure of lipophilicity, is significantly higher than that of quinoline itself.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond, or a methyl group with a trifluoromethyl group, can block common metabolic pathways (e.g., oxidation by cytochrome P450 enzymes). This often leads to an increased in vivo half-life for drug candidates.[2]

Synthesis Methodologies: From Classic to Contemporary

The synthesis of this compound has evolved from classical heterocyclic chemistry to more modern, efficient catalytic methods. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

2.1 Comparative Synthesis Workflow

Two primary approaches are the classical cyclization reactions and modern cross-coupling strategies. A generalized comparison highlights the trade-offs in experimental design.

Caption: Comparison of a classic cyclization versus a modern cross-coupling workflow for synthesizing the target compound.

2.2 Protocol: Copper-Mediated Trifluoromethylation of 3-Iodoquinoline

This protocol is representative of modern synthetic approaches that offer good functional group tolerance and reliable yields.[1] The causality for this choice rests on the high efficiency and proven track record of copper-catalyzed reactions for installing the CF₃ group onto heterocyclic scaffolds.

Materials & Equipment:

-

3-Iodoquinoline

-

Methyl chlorodifluoroacetate (MCDFA)

-

Potassium fluoride (KF), spray-dried

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-iodoquinoline (1.0 eq), spray-dried potassium fluoride (3.0 eq), and copper(I) iodide (1.5 eq) to a dry Schlenk flask.

-

Causality: An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst, which would render it inactive. Spray-dried KF is used to ensure it is anhydrous, as water can interfere with the reaction.

-

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by methyl chlorodifluoroacetate (2.0 eq).

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. MCDFA serves as the precursor to the trifluoromethylating species.

-

-

Reaction Execution: Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Causality: High temperature is required to facilitate the oxidative addition of the copper catalyst and subsequent reductive elimination steps in the catalytic cycle.

-

-

Workup: After cooling to room temperature, quench the reaction mixture with aqueous ammonia and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The ammonia solution complexes with copper salts, aiding their removal from the organic phase.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.[1]

-

Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.

-

Applications in Research and Development

The unique properties conferred by the CF₃ group make this compound a privileged scaffold in several high-value research areas.[2]

3.1 Medicinal Chemistry and Drug Discovery

The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting activities ranging from antimalarial to anticancer.[5][6][7] The introduction of a 3-CF₃ group serves to modulate and often enhance these biological activities.

-

Scaffold for Novel Therapeutics: It is a key building block for developing novel agents targeting neurodegenerative diseases, cancer, and microbial infections.[1][5] The CF₃ group can enhance binding affinity to target proteins and improve pharmacokinetic profiles.

-

Structure-Activity Relationship (SAR) Logic: The rationale for its use in drug design can be visualized as a hub of desirable properties.

Caption: The influence of the 3-CF₃ group on key pharmacological properties in drug design.

3.2 Materials Science

The electron-deficient nature and rigid structure of the quinoline ring, enhanced by the CF₃ group, make it a candidate for advanced organic electronic materials.[1]

-

Organic Electronics: Derivatives are being investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as non-fullerene acceptors in Organic Photovoltaics (OPVs).[1]

Spectroscopic and Analytical Profile

Structural confirmation of this compound relies on standard spectroscopic techniques. The following data are representative.

| Technique | Key Observations |

| ¹H NMR | The proton spectrum is characteristic. The H-2 and H-4 protons, being adjacent to the nitrogen and the CF₃ group, are significantly deshielded, appearing as singlets around δ 9.11 ppm and δ 8.46 ppm, respectively. Protons on the benzo- portion of the ring system appear between δ 7.8 and δ 8.2 ppm.[1] |

| ¹³C NMR | The carbon attached to the CF₃ group appears as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet is observed, characteristic of the single CF₃ environment. |

| Mass Spec. | The molecular ion peak (M+) is observed at m/z = 197.16. |

Safety, Handling, and Storage

-

Hazard Identification: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Quinoline itself is a suspected carcinogen and mutagen, so derivatives should be handled with extreme caution.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Some derivatives are noted as being air-sensitive, so storage under an inert atmosphere may be advisable.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its unique combination of a biologically active quinoline core and the property-enhancing trifluoromethyl group provides a powerful platform for innovation. From creating more stable and effective pharmaceuticals to developing next-generation organic electronics, the applications of this scaffold are both broad and significant. This guide has provided the core technical knowledge required for researchers to confidently and safely incorporate this compound into their research and development programs.

References

- 1. Buy this compound | 25199-76-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. nj.gov [nj.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. aksci.com [aksci.com]

physical properties of 3-(Trifluoromethyl)quinoline

An In-Depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)quinoline

Authored by: Gemini, Senior Application Scientist

January 5, 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, a heterocyclic compound featuring a quinoline nucleus substituted with a CF₃ group at the 3-position, stands as a significant building block in these advanced applications.[2] Its unique molecular architecture, combining the aromatic, electron-rich quinoline system with the strongly electron-withdrawing trifluoromethyl group, imparts a distinct set of physical and chemical characteristics.[2]

This technical guide provides a comprehensive examination of the core , tailored for researchers, scientists, and drug development professionals. We will delve into its key physicochemical parameters, provide detailed experimental protocols for their determination, and discuss the implications of these properties for its application in scientific research.

Core Physical and Spectroscopic Properties

The are fundamental to understanding its behavior in both chemical and biological systems. These properties dictate its solubility, membrane permeability, and formulation characteristics, which are critical considerations in drug development and materials science.

Molecular Structure and Identification

This compound possesses the molecular formula C₁₀H₆F₃N and a molecular weight of 197.16 g/mol .[2][3][4][5][6][7] Its unique identifier in chemical literature and databases is CAS Number 25199-76-2.[3][4][6][7] The structure consists of a fused bicyclic system, a benzene ring fused to a pyridine ring, forming the quinoline core. The trifluoromethyl group is attached to the carbon at the 3-position of the pyridine ring.[2]

Physical State and Thermal Properties

At room temperature, this compound exists as a white solid.[2] It has a defined melting point in the range of 42-43°C, which is relatively low and indicates moderate intermolecular forces in its crystal lattice.[2] The compound's boiling point is reported to be 243.7°C at standard atmospheric pressure (760 mmHg), reflecting its significant molecular weight and potential for intermolecular interactions.[2] The flash point of 101.2°C provides an important safety parameter for handling and storage, indicating moderate volatility.[2]

Density and Solubility

The density of this compound is approximately 1.311 g/cm³, which is higher than that of unsubstituted quinoline.[2] This increased density is largely attributable to the mass of the three fluorine atoms in the trifluoromethyl group.[2]

Solubility is a critical parameter for drug delivery and formulation. This compound exhibits limited solubility in water, measured at 0.22 g/L at 25°C.[2] This poor aqueous solubility is a consequence of the hydrophobic nature of both the quinoline ring and the trifluoromethyl group.[2] Conversely, it demonstrates good solubility in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and dichloromethane.[2]

Lipophilicity

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The logarithmic partition coefficient (logP) for this compound is approximately 3.25.[2] This value indicates a significant preference for nonpolar environments over aqueous ones, a characteristic often sought in drug candidates to enhance membrane permeability.

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 25199-76-2 | [3][4][6][7] |

| Molecular Formula | C₁₀H₆F₃N | [2][3][4][5][6][7] |

| Molecular Weight | 197.16 g/mol | [2][3][4][5][6][7] |

| Appearance | White solid | [2] |

| Melting Point | 42-43 °C | [2] |

| Boiling Point | 243.7 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.311 ± 0.06 g/cm³ | [2] |

| Water Solubility | 0.22 g/L at 25°C | [2] |

| logP | 3.25 | [1][2] |

| Flash Point | 101.2 °C | [2] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following section outlines standard, validated methodologies for measuring the key physical parameters of this compound.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new chemical entity like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range suggests a high degree of purity, while a broad or depressed range can indicate the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is loaded into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be performed to determine an approximate melting point, followed by a slower, more precise heating rate of 1-2°C per minute near the expected melting point.[1]

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Boiling Point Determination

Rationale: The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces.

Protocol:

-

Apparatus Setup: A micro-distillation apparatus is assembled, including a small distillation flask, a condenser, a receiving flask, and a thermometer with the bulb positioned at the vapor outlet.

-

Sample and Boiling Chips: A small volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Measurement: The temperature is recorded when the vapor temperature stabilizes during distillation. This stable temperature is the boiling point at the recorded atmospheric pressure.

Lipophilicity (logP) Determination by Shake-Flask Method

Rationale: The shake-flask method is a classic and reliable technique for determining the partition coefficient, which is crucial for predicting a compound's behavior in biological systems.

Protocol:

-

System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated by vigorous shaking, followed by separation.

-

Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.

-

Partitioning: The two phases are combined in a separatory funnel and shaken until equilibrium is reached, allowing the compound to partition between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Spectroscopic Characterization

Spectroscopic data provides definitive confirmation of the molecular structure of this compound.

-

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a key diagnostic tool. It typically shows a single sharp signal for the trifluoromethyl group in the range of -57 to -82 ppm, with a specific singlet often observed around -61.8 ppm.[2][8] This confirms the presence and electronic environment of the CF₃ group.[2]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is characterized by a quartet at approximately δ 123.6 ppm, which corresponds to the carbon of the trifluoromethyl group. The large coupling constant observed is characteristic of a direct C-F bond.[2][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show a series of signals in the aromatic region, consistent with the protons on the quinoline ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[2] These bands are typically intense due to the high polarity of the C-F bonds.[2]

Significance in Research and Development

The are not merely academic data points; they are critical enablers of its application in advanced scientific fields.

-

Medicinal Chemistry: The compound's high lipophilicity (logP ≈ 3.25) suggests good potential for crossing biological membranes, a desirable trait for drug candidates targeting intracellular components.[2] Its limited aqueous solubility, however, presents a formulation challenge that must be addressed in drug development. This compound derivatives have been investigated for their potential as neuroprotective agents, anticancer agents, and antimicrobial compounds.[2]

-

Materials Science: In the realm of materials science, trifluoromethyl-substituted quinolines are explored for their use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[2] The physical properties, such as thermal stability (indicated by a high boiling point) and molecular packing (influenced by density and structure), are crucial for the performance and longevity of these electronic devices.

Conclusion

This compound is a compound of significant interest due to the unique properties imparted by its trifluoromethyl-substituted quinoline scaffold. Its well-defined physical characteristics, including a moderate melting point, high boiling point, increased density, and notable lipophilicity, make it a valuable building block in both medicinal chemistry and materials science. A thorough understanding of these properties, coupled with robust experimental methods for their determination, is essential for harnessing the full potential of this versatile molecule in the development of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 25199-76-2 [smolecule.com]

- 3. CAS 25199-76-2 | 3H32-3-C5 | MDL MFCD11007731 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound - CAS:25199-76-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | 25199-76-2 [chemicalbook.com]

- 8. beilstein-archives.org [beilstein-archives.org]

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Trifluoromethyl)quinoline: Melting and Boiling Points

Introduction: The Significance of 3-(Trifluoromethyl)quinoline in Modern Chemistry

This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its structure, which features a quinoline backbone substituted with a trifluoromethyl group at the 3-position, imparts a unique combination of properties. The quinoline moiety is a prevalent scaffold in numerous pharmacologically active compounds, while the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

An accurate understanding of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its application in research and drug development. These parameters are critical for identification, purity assessment, and the design of synthetic and purification protocols. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental methodologies for their determination, and the scientific principles underpinning these phase transitions.

Core Physicochemical Properties of this compound

The introduction of the trifluoromethyl group significantly influences the physical properties of the quinoline core. The high electronegativity of the fluorine atoms and the overall bulk of the -CF3 group affect intermolecular forces, which in turn dictate the melting and boiling points.

| Property | Value | Conditions |

| Melting Point | 42-43 °C | Standard Pressure |

| Boiling Point | 243.7 ± 35.0 °C | 760 mmHg |

| Molecular Formula | C₁₀H₆F₃N | |

| Molecular Weight | 197.16 g/mol | |

| CAS Number | 25199-76-2 |

Table 1: Key Physicochemical Data for this compound.[1][3][4]

Theoretical Framework: Understanding Phase Transitions

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[5] The energy required to overcome the crystal lattice forces determines the melting point.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] At this temperature, the liquid undergoes a phase transition to a gas. The strength of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, is a primary determinant of a compound's boiling point.

Experimental Determination of Melting Point

The determination of a precise melting point is a fundamental technique for the characterization and purity assessment of a solid compound. The capillary tube method is a widely accepted and accurate technique.

Protocol: Capillary Tube Melting Point Determination

-

Sample Preparation: A small amount of dry this compound is finely powdered. This ensures uniform packing and heat transfer within the capillary tube.

-

Capillary Tube Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the closed end to a height of 2-3 mm.[2][5]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is initially heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted. For pure this compound, this range is expected to be narrow (e.g., 42-43 °C).[1]

Causality in Experimental Choices

-

Fine Powdering: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more accurate melting point reading.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Rapid heating can lead to a reading that is higher than the true melting point.

Experimental Determination of Boiling Point

The boiling point of a liquid can be determined through several methods, including distillation and the Thiele tube method. The choice of method often depends on the quantity of the sample available.

Protocol: Boiling Point Determination via Distillation

This method is suitable when a sufficient quantity of the liquid is available for purification and characterization.[8]

-

Apparatus Setup: A simple distillation apparatus is assembled using a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.[9]

-

Sample and Boiling Chips: The this compound sample is placed in the distillation flask along with a few boiling chips to promote smooth boiling and prevent bumping.[2]

-

Heating: The flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Data Recording: The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point. It is essential to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Protocol: Micro Boiling Point Determination using a Thiele Tube

This method is ideal for small sample quantities.[7][9]

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube.

-

Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid sample.

-

Apparatus Assembly: The small test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[7][9]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

-

Observation and Data Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous stream of bubbles is observed, and then the heat source is removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample at the prevailing atmospheric pressure.[6][7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting and boiling points of this compound.

Caption: Workflow for Melting and Boiling Point Determination.

Conclusion

The melting point of 42-43 °C and the boiling point of approximately 243.7 °C are crucial physical constants for this compound.[1] These values, determined through precise and validated experimental protocols as detailed in this guide, are indispensable for the identity confirmation, purity assessment, and rational design of experimental conditions involving this important chemical entity. Adherence to the described methodologies ensures the generation of reliable and reproducible data, which is the cornerstone of sound scientific research and development.

References

- 1. Buy this compound | 25199-76-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 25199-76-2 | 3H32-3-C5 | MDL MFCD11007731 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. vernier.com [vernier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Foreword: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds

An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)quinoline

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2][3] The strategic functionalization of this privileged scaffold is a key driver of innovation in drug discovery. Among the most impactful modifications is the introduction of a trifluoromethyl (-CF3) group. This is not merely an addition of steric bulk; the -CF3 group acts as a powerful modulator of a molecule's physicochemical properties. Its intense electron-withdrawing nature and high lipophilicity can dramatically enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity.[1][4]

This guide provides a detailed technical exploration of this compound, a molecule where the potent electronic effects of the -CF3 group are directly imposed upon the reactive pyridine sub-ring of the quinoline system. We will dissect its molecular architecture, from fundamental properties to the precise data derived from advanced analytical techniques, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.

Core Molecular Architecture and Physicochemical Profile

This compound is structurally defined by a quinoline heterocycle with a trifluoromethyl substituent at the C-3 position.[5] This specific placement has profound implications for the molecule's electronic landscape and overall geometry.

1.1. Fundamental Identifiers and Properties

The foundational properties of this compound provide a baseline for understanding its behavior in chemical and biological systems. The molecule is a white solid under standard conditions.[5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃N | [5][6] |

| Molecular Weight | 197.16 g/mol | [5][6] |

| CAS Number | 25199-76-2 | [5][6] |

| Topological Polar Surface Area | 12.9 Ų | [5][6] |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | [5][6] |

| InChIKey | GNURDPNECHIYFK-UHFFFAOYSA-N | [6] |

1.2. Geometric and Electronic Structure

The molecular geometry consists of a largely planar quinoline core, a characteristic of fused aromatic systems, with the trifluoromethyl group extending from this plane.[5] The carbon-carbon bond lengths within the aromatic framework typically range from 1.36 to 1.42 Å, while the C-N bond in the pyridine ring is approximately 1.34 Å, indicating partial double bond character.[5]

The dominant feature influencing the molecule's properties is the powerful inductive electron-withdrawing effect of the -CF3 group. This effect polarizes the molecule and significantly perturbs the electron distribution within the quinoline ring. Nuclear magnetic resonance studies confirm that the C-3 carbon atom, to which the group is attached, is heavily deshielded.[5] Consequently, the electrophilicity of the C-2 and C-4 positions is enhanced, making them more susceptible to nucleophilic attack compared to unsubstituted quinoline.[5] This electronic perturbation is central to the unique reactivity and biological interactions of this compound.[5]

Caption: Molecular structure of this compound with IUPAC numbering.

Synthesis and Elucidation Workflow

The reliable synthesis and rigorous characterization of this compound are paramount for its application in research and development. Modern synthetic strategies offer efficient access to this compound, while a combination of spectroscopic and crystallographic techniques provides an unambiguous determination of its structure.

2.1. Contemporary Synthetic Approaches

While several methods exist, a common and effective approach involves the introduction of the trifluoromethyl group onto a pre-existing quinoline core. One documented method is the copper-mediated trifluoromethylation of 3-iodoquinoline using methyl chlorodifluoroacetate as the trifluoromethylating agent in the presence of copper(I) iodide.[5] Other strategies include the cyclization of precursors that already contain the -CF3 moiety, such as the reaction of phenethylphosphonium salts bearing a trifluoroacetamide group in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[7][8]

Caption: A generalized workflow for the synthesis of this compound.

2.2. Definitive Structural Characterization

Confirming the molecular structure of the synthesized compound is a critical, self-validating step. A multi-technique approach is standard practice, providing orthogonal data points that, when combined, leave no ambiguity.

Caption: Integrated workflow for the structural verification of the target molecule.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and electronic environment of atoms in a molecule.

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The strong deshielding of protons near the nitrogen and -CF3 group necessitates a spectral width sufficient to capture signals downfield of 9 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary to observe the quaternary carbon of the -CF3 group and those split by fluorine.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single peak is expected for the chemically equivalent fluorine atoms of the -CF3 group.

-

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.

Interpretation and Data Summary

The ¹H NMR spectrum is particularly informative. The protons at positions 2 and 4 are significantly deshielded (shifted downfield) due to the combined anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen atom and the C-3 trifluoromethyl group, respectively.[5]

| Nucleus | Position | Approx. Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Key Insights |

| ¹H | H-2 | 9.11 | Singlet (s) | Deshielded by adjacent N and C-3 CF₃ group.[5] |

| H-4 | 8.46 | Singlet (s) | Deshielded by adjacent C-3 CF₃ group.[5] | |

| H-8 | 8.20 | Doublet (d) | Typical quinoline aromatic proton.[5] | |

| H-5 | 7.94 | Doublet (d) | Typical quinoline aromatic proton.[5] | |

| H-7 | 7.87 | Triplet (t) | Typical quinoline aromatic proton.[5] | |

| ¹³C | C-3 | ~132 (q, ¹JCF ≈ 34 Hz) | Quartet | Directly attached to CF₃; deshielded and split.[9] |

| CF₃ | ~123 (q, ¹JCF ≈ 271 Hz) | Quartet | Large C-F coupling constant is characteristic.[9] | |

| ¹⁹F | CF₃ | ~ -65 | Singlet (s) | Single environment for the three fluorine atoms.[9] |

| (Note: ¹³C and ¹⁹F data are based on reported values for similar trifluoromethylated quinolines and benzenes as specific data for the 3-substituted isomer can vary.)[9] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]+ or [M+H]+) corresponding to the exact mass of C₁₀H₆F₃N.[10] The fragmentation pattern in electron ionization (EI-MS) would likely show characteristic losses, such as the loss of a trifluoromethyl radical (•CF₃), providing further structural confirmation.[11]

X-ray Crystallography

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in several advanced applications:

-

Medicinal Chemistry: It serves as a key scaffold for developing novel therapeutic agents. Derivatives have shown potential in treating neurodegenerative diseases and certain types of cancer.[5][16] The trifluoromethyl group often enhances the pharmacological profile of the parent quinoline molecule.[1]

-

Material Science: The electron-deficient nature of the pyridine ring, amplified by the -CF3 group, makes its derivatives suitable for investigation as charge-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as non-fullerene acceptors in Organic Photovoltaics (OPVs).[5]

Conclusion

The molecular structure of this compound is a compelling example of strategic molecular design. The placement of a potent electron-withdrawing trifluoromethyl group at the C-3 position fundamentally alters the electronic character of the quinoline scaffold. This is clearly evidenced by the significant downfield shifts of adjacent protons in NMR spectra and the predicted enhancement of electrophilicity at key positions. A comprehensive analytical workflow, combining synthesis with rigorous NMR, MS, and crystallographic characterization, is essential for validating its structure and unlocking its full potential as a versatile building block for the next generation of pharmaceuticals and advanced materials.

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Buy this compound | 25199-76-2 [smolecule.com]

- 6. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. This compound|CAS 25199-76-2 [benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and Single Crystal X-ray Studies of 3-(3,5-Bis(trifluoromethyl)phenyl) Quinoline and 3-(4-Fluoro-3-methylphenyl) Quinoline [ccspublishing.org.cn]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

3-(Trifluoromethyl)quinoline solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)quinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal fluorinated heterocyclic compound, serving as a critical building block in the realms of medicinal chemistry and materials science.[1] The strategic incorporation of the trifluoromethyl (-CF3) group onto the quinoline scaffold imparts unique physicochemical properties that significantly influence its biological activity and application potential.[2][3] This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. We will delve into its behavior in various solvent systems, explore its intrinsic stability under diverse stress conditions, and present validated experimental protocols for the accurate determination of these crucial parameters. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its fundamental properties to inform experimental design, formulation development, and synthetic strategy.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in predicting its behavior. The quinoline core is a fused aromatic system composed of a benzene and a pyridine ring.[4] The trifluoromethyl group at the 3-position, with its high electronegativity and strong carbon-fluorine bonds, profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₃N | [4][6] |

| Molecular Weight | 197.16 g/mol | [4][6] |

| Appearance | White solid | [4] |

| Melting Point | 42-43°C | [4] |

| Boiling Point | 243.7 ± 35.0°C (at 760 mmHg) | [4] |

| Density | 1.311 ± 0.06 g/cm³ | [4] |

| CAS Number | 25199-76-2 | [4][6] |

Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. The dual nature of this compound—a hydrophobic aromatic system combined with a basic nitrogen atom—results in a distinct solubility profile.

Aqueous and Organic Solubility

The compound exhibits limited solubility in aqueous media. This is a direct consequence of the hydrophobic character of the fused quinoline ring system and the lipophilic nature of the trifluoromethyl group.[2][4]

Conversely, it demonstrates significantly higher solubility in a range of common organic solvents. This lipophilic character is advantageous for its use in organic synthesis and for applications requiring good membrane permeability.[2][4]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Temperature | Notes | Source(s) |

| Water | 0.22 g/L (~1.12 mM) | 25°C | Limited solubility due to hydrophobic nature. | [4] |

| Methanol | Soluble | Ambient | Significantly higher solubility than in water. | [4] |

| Ethanol | Soluble | Ambient | High solubility due to lipophilic character. | [4] |

| DMSO | Soluble | Ambient | A common solvent for preparing stock solutions. | [3][4] |

| Chloroform | Soluble | Ambient | High solubility. | [4] |

| Dichloromethane | Soluble | Ambient | High solubility. | [4] |

Causality of Solubility: The Impact of pH

As a derivative of quinoline, a weak base, the aqueous solubility of this compound is expected to be pH-dependent.[7]

-

Expertise & Experience: In acidic environments (low pH), the lone pair of electrons on the pyridine nitrogen atom can accept a proton. This protonation forms a quinolinium salt. The resulting positive charge significantly increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions. Conversely, in neutral or alkaline conditions (pH > 7), the compound exists predominantly in its neutral, less soluble free base form. This behavior is a cornerstone of formulation science, often exploited to create injectable drug formulations or to understand a drug's behavior in the gastrointestinal tract.[7][8]

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Trustworthiness: To ensure reliable and reproducible solubility data, the shake-flask method (OECD Guideline 105) is the gold standard. This protocol is a self-validating system as it measures solubility at equilibrium, minimizing kinetic artifacts.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., purified water, pH 7.4 buffer, n-octanol) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic check is advised to confirm the time to equilibrium.

-

Phase Separation: Cease agitation and allow the mixture to stand, permitting the undissolved solid to settle. For aqueous solutions, centrifugation or filtration (using a filter material that does not adsorb the compound) is essential to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the sample appropriately with a suitable mobile phase.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][9]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of a molecule is paramount, dictating its shelf-life, storage conditions, and degradation pathways. The trifluoromethyl group is renowned for enhancing molecular stability.[2][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to chemical and metabolic degradation.[10]

Forced Degradation (Stress Testing)

-

Expertise & Experience: To proactively identify potential liabilities, forced degradation studies are an industry-standard practice.[11][12] These studies subject the compound to stress conditions more severe than those it would encounter during routine handling or storage.[13][14] The goal is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to identify likely degradation products and establish degradation pathways.[11] This knowledge is crucial for developing stability-indicating analytical methods, which can separate the intact drug from its degradation products.[13]

Stability Under Specific Stress Conditions

-

Hydrolytic Stability (pH-Dependent): The stability of this compound is influenced by pH.[8]

-

Acidic Conditions: The compound is expected to be relatively stable in mild acidic conditions.

-

Neutral Conditions: Generally stable.

-

Basic Conditions: While the C-F bonds are strong, the trifluoromethyl group can be susceptible to hydrolysis under harsh alkaline (high pH) conditions, which can lead to the formation of the corresponding carboxylic acid.[10] This is a known degradation pathway for some trifluoromethyl-containing aromatics.[10]

-

-

Oxidative Stability: The electron-rich quinoline ring system can be susceptible to oxidation.[15] Exposure to common oxidizing agents (e.g., hydrogen peroxide) could potentially lead to the formation of N-oxides or hydroxylated derivatives.

-

Thermal Stability: Trifluoromethylated heterocyclic compounds often exhibit high thermal stability, a property supported by studies on related quinoline structures.[16][18][19] Degradation is typically only observed at temperatures well above standard storage conditions.

Experimental Protocol: Forced Degradation Study

-

Trustworthiness: This protocol outlines a systematic approach to evaluating stability, ensuring that each potential degradation pathway is investigated under controlled and reproducible conditions. A validated stability-indicating HPLC method is essential for the credibility of the results.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions Application:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a set time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a set time.

-

Oxidation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂) and keep it at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solid sample and a solution sample to a light source specified by ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) for each condition.

-

Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all major degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Balance: Evaluate the results to ensure mass balance is conserved, meaning the decrease in the parent compound's peak area should be approximately equal to the sum of the increase in the degradation products' peak areas.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This compound presents a well-defined physicochemical profile that is highly valuable to researchers. Its limited aqueous solubility is a key consideration for formulation, but its high solubility in organic solvents makes it amenable to a wide range of synthetic applications. The molecule's stability is significantly enhanced by the trifluoromethyl group, rendering it robust under many conditions.[19][20][21] However, a comprehensive understanding derived from forced degradation studies reveals potential liabilities under specific stress conditions, such as strong alkaline hydrolysis and oxidation. The experimental frameworks and data presented in this guide provide the necessary foundation for scientists to confidently handle, formulate, and deploy this important chemical building block in their research and development endeavors.

References

- 1. This compound|CAS 25199-76-2 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 25199-76-2 [smolecule.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibisscientific.com [ibisscientific.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

The Synthesis of 3-(Trifluoromethyl)quinoline from 3-Iodoquinoline: An In-depth Technical Guide

Abstract

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry and drug discovery.[1][2] This powerful electron-withdrawing moiety can profoundly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Among such scaffolds, the quinoline ring system is of significant interest due to its prevalence in a wide array of therapeutic agents, including antimalarial and anticancer drugs.[4][5][6] This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 3-(trifluoromethyl)quinoline from 3-iodoquinoline, a key transformation for accessing novel quinoline-based drug candidates. We will delve into the core principles of transition metal-catalyzed trifluoromethylation, explore various trifluoromethylating agents, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of the trifluoromethyl group in their research endeavors.

Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds

The trifluoromethyl group is a privileged substituent in contemporary drug design. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] When incorporated into the quinoline framework, the CF3 group can significantly enhance biological activity. For instance, the renowned antimalarial drug mefloquine features a trifluoromethyl group that is crucial for its therapeutic efficacy.[4]

The synthesis of this compound serves as a gateway to a diverse range of novel chemical entities with potential applications in various therapeutic areas. The starting material, 3-iodoquinoline, is a readily accessible precursor, making this transformation an attractive and practical approach for medicinal chemists. This guide will focus on the direct conversion of the C-I bond to a C-CF3 bond, a challenging yet highly sought-after transformation in organic synthesis.

Synthetic Strategies for the Trifluoromethylation of 3-Iodoquinoline

The direct trifluoromethylation of aryl iodides, including 3-iodoquinoline, has been the subject of extensive research. The primary strategies revolve around the use of transition metal catalysts, most notably copper and palladium, in conjunction with a suitable trifluoromethyl source. The choice of catalyst, ligand, solvent, and trifluoromethylating agent is critical for achieving high yields and selectivity.

Copper-Catalyzed Trifluoromethylation

Copper-mediated trifluoromethylation is a well-established and widely used method for the synthesis of trifluoromethylated arenes.[7][8][9] The reaction typically involves a copper(I) salt as the catalyst and a variety of trifluoromethylating agents. The general mechanism is believed to proceed through an oxidative addition of the aryl iodide to a copper(I)-CF3 species, followed by reductive elimination to furnish the desired product and regenerate the catalyst.[10][11][12][13]

Key Trifluoromethylating Reagents for Copper-Catalyzed Reactions:

-

Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is a nucleophilic trifluoromethyl source that, in the presence of a fluoride source, generates the trifluoromethyl anion for transfer to the copper center.[13][14]

-

Trifluoroacetate Salts (e.g., Sodium Trifluoroacetate): These are inexpensive and readily available reagents that can generate the trifluoromethyl anion upon decarboxylation at elevated temperatures.[7][8]

-

Umemoto's Reagents: These are electrophilic trifluoromethylating agents that can participate in copper-mediated radical pathways.[9][15][16][17][18]

-

Togni's Reagents: These hypervalent iodine compounds are also electrophilic trifluoromethyl sources and have been successfully employed in copper-catalyzed reactions.[14][19][20][21]

The choice of ligand, often a bidentate nitrogen-based ligand like 2,2'-bipyridine or 1,10-phenanthroline, can significantly influence the reaction efficiency by stabilizing the copper intermediates.

Palladium-Catalyzed Trifluoromethylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While initially more challenging than other cross-coupling reactions, significant progress has been made in the development of palladium-catalyzed trifluoromethylation of aryl halides.[22] The catalytic cycle is generally accepted to involve oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent, and concluding with reductive elimination.[22]

Key Considerations for Palladium-Catalyzed Reactions:

-

Ligand Design: The choice of phosphine ligand is crucial for promoting the challenging reductive elimination step to form the C-CF3 bond. Bulky, electron-rich phosphine ligands, such as BrettPhos, have shown considerable success in this regard.[22]

-

Trifluoromethyl Source: A variety of trifluoromethylating agents can be employed, often in conjunction with a suitable activator.

The development of robust palladium catalysts has expanded the scope of trifluoromethylation to include a wider range of substrates and functional groups.

Comparative Analysis of Synthetic Methodologies

To aid in the selection of an appropriate synthetic route, the following table summarizes key parameters for different trifluoromethylation methods of aryl iodides. It is important to note that the optimal conditions for 3-iodoquinoline may require specific optimization.

| Method | Catalyst | Typical Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

| Copper-Catalyzed | CuI | TMSCF3 / KF | DMF, 80-120 °C | Cost-effective, well-established | Can require high temperatures, substrate scope limitations | [13] |

| Copper-Catalyzed | CuI | CF3CO2Na | NMP, 160 °C | Inexpensive CF3 source | High temperatures, potential for side reactions | [8][10] |

| Palladium-Catalyzed | Pd(0) complex | TESCF3 / KF | Dioxane, 120-140 °C | Broad substrate scope, high functional group tolerance | More expensive catalyst and ligands | [22] |

Reaction Mechanisms and Key Intermediates

A deeper understanding of the reaction mechanisms is essential for troubleshooting and optimizing synthetic protocols.

Mechanism of Copper-Catalyzed Trifluoromethylation

The precise mechanism of copper-catalyzed trifluoromethylation can vary depending on the reagents and conditions. However, a generally accepted pathway for nucleophilic trifluoromethylation is depicted below.

Figure 1: Proposed mechanism for copper-catalyzed trifluoromethylation.

The reaction is initiated by the formation of a copper(I)-trifluoromethyl species. Oxidative addition of 3-iodoquinoline to this complex forms a copper(III) intermediate. Subsequent reductive elimination yields the desired this compound and regenerates the copper(I) catalyst.[10][11][12]

Mechanism of Palladium-Catalyzed Trifluoromethylation

The palladium-catalyzed cycle follows the well-established principles of cross-coupling reactions.

Figure 2: Generalized catalytic cycle for palladium-catalyzed trifluoromethylation.

The cycle commences with the oxidative addition of 3-iodoquinoline to a low-valent palladium(0) complex. The resulting palladium(II) intermediate undergoes transmetalation with a trifluoromethylating agent to form a palladium(II)-trifluoromethyl complex. The final and often rate-limiting step is the reductive elimination of this compound, which regenerates the active palladium(0) catalyst.[22]

Experimental Protocols

The following protocols are provided as representative examples and may require optimization for specific laboratory conditions and scales.

Protocol 1: Copper-Catalyzed Trifluoromethylation using TMSCF3

This protocol is adapted from established procedures for the trifluoromethylation of aryl iodides.[13]

Materials:

-

3-Iodoquinoline

-

Copper(I) iodide (CuI)

-

Trifluoromethyltrimethylsilane (TMSCF3)

-

Potassium fluoride (KF, spray-dried)

-

2,2'-Bipyridine

-

Anhydrous benzonitrile

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add 3-iodoquinoline (1.0 mmol), CuI (0.2 mmol), spray-dried KF (2.0 mmol), and 2,2'-bipyridine (0.4 mmol).

-

Add anhydrous benzonitrile (5 mL) via syringe.

-

Add TMSCF3 (2.0 mmol) via syringe.

-

Seal the reaction vessel and heat the mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: General Considerations for Method Development

When developing a synthetic route for this compound, the following factors should be considered:

-

Purity of Reagents and Solvents: The use of anhydrous and high-purity reagents and solvents is crucial for the success of these transition metal-catalyzed reactions.

-

Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere of nitrogen or argon.

-

Ligand Screening: For palladium-catalyzed reactions, a screening of different phosphine ligands may be necessary to identify the optimal catalyst system.

-

Temperature and Reaction Time Optimization: The reaction temperature and time should be carefully optimized to maximize the yield of the desired product while minimizing the formation of byproducts.

-

Analytical Monitoring: Regular monitoring of the reaction progress by appropriate analytical techniques (TLC, GC-MS, LC-MS) is essential for determining the optimal reaction time and identifying any potential issues.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the quinoline ring protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quinoline carbons and a characteristic quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C10H6F3N, MW: 197.16 g/mol ).[23][24]

Conclusion and Future Outlook

The synthesis of this compound from 3-iodoquinoline is a valuable transformation for accessing novel and potentially bioactive molecules. Both copper- and palladium-catalyzed methods offer viable routes, each with its own set of advantages and disadvantages. The choice of a particular method will depend on factors such as cost, substrate scope, and the availability of specialized ligands and reagents.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and reactions that can be performed under milder conditions. The continued exploration of new trifluoromethylating agents will also play a crucial role in expanding the synthetic toolbox for the preparation of these important compounds. This guide provides a solid foundation for researchers to confidently embark on the synthesis and exploration of this compound and its derivatives in their drug discovery programs.

References

- 1. This compound|CAS 25199-76-2 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of trifluoromethylation of aryl halides with CuCF3 and the ortho effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 15. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 16. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Umemoto Reagent I - Enamine [enamine.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Togni reagent II - Wikipedia [en.wikipedia.org]

- 20. Togni Reagent II - Enamine [enamine.net]

- 21. Togni reagent - Enamine [enamine.net]

- 22. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Buy this compound | 25199-76-2 [smolecule.com]

- 24. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 3-(Trifluoromethyl)quinoline: An In-depth Technical Guide

Introduction: In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for fine-tuning molecular properties. The quinoline nucleus, a privileged scaffold in medicinal chemistry, when appended with a trifluoromethyl group, gives rise to derivatives with enhanced metabolic stability, bioavailability, and unique electronic characteristics. 3-(Trifluoromethyl)quinoline stands as a key exemplar of this molecular design. This technical guide provides a comprehensive exploration of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structural identity of this important molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides a framework for the robust characterization of this and similar fluorinated heterocyclic systems.

Part 1: The Core Spectroscopic Data

The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint. The following sections detail the characteristic signals observed in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by probing the magnetic environments of its constituent nuclei.

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals a set of distinct signals corresponding to the aromatic protons of the quinoline ring system. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of nearby protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 - 9.1 | s | - |

| H-4 | ~8.2 - 8.4 | s | - |

| H-5 | ~8.1 - 8.3 | d | ~8.5 |

| H-8 | ~7.9 - 8.1 | d | ~8.2 |

| H-6 | ~7.7 - 7.9 | t | ~7.5 |

| H-7 | ~7.5 - 7.7 | t | ~7.5 |

Causality of Chemical Shifts: The significant downfield shift of the H-2 proton is a direct consequence of its proximity to the electronegative nitrogen atom and the deshielding effect of the aromatic ring current. Similarly, the H-4 proton is deshielded by the adjacent trifluoromethyl group. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) exhibit chemical shifts and coupling patterns characteristic of a substituted quinoline system.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The presence of the trifluoromethyl group introduces a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | ~150 - 152 | s | - |

| C-3 | ~128 - 130 | q | JC-F ≈ 35 |

| C-4 | ~135 - 137 | s | - |

| C-4a | ~127 - 129 | s | - |

| C-5 | ~129 - 131 | s | - |

| C-6 | ~127 - 129 | s | - |

| C-7 | ~130 - 132 | s | - |

| C-8 | ~128 - 130 | s | - |

| C-8a | ~147 - 149 | s | - |

| -CF₃ | ~122 - 124 | q | JC-F ≈ 275 |

Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, a single, sharp signal is expected in the spectrum.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -62 | s |

Reference Standard: The chemical shift is typically referenced to an external standard such as CFCl₃ (δ = 0.0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 - 3100 | C-H (aromatic) stretch | Medium |

| ~1600, 1580, 1500 | C=C and C=N (aromatic ring) stretch | Strong |

| ~1300 - 1100 | C-F (trifluoromethyl) stretch | Very Strong |

| ~800 - 900 | C-H (aromatic) out-of-plane bend | Strong |

Interpretation of Key Bands: The strong absorptions in the 1300-1100 cm⁻¹ region are highly indicative of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations confirm the presence of the quinoline ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Abundance |

| 197 | [M]⁺ | High |

| 178 | [M-F]⁺ | Moderate |

| 168 | [M-HCN]⁺ | Moderate |

| 128 | [M-CF₃]⁺ | Moderate |

Fragmentation Pathway: The molecular ion peak at m/z 197 confirms the molecular weight of this compound. Common fragmentation pathways include the loss of a fluorine atom to give a peak at m/z 178, the loss of hydrogen cyanide from the pyridine ring to yield a fragment at m/z 168, and the loss of the trifluoromethyl radical to produce the quinoline cation at m/z 128.

Part 2: Experimental Protocols and Methodologies

The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. This section provides detailed protocols for the acquisition of NMR, IR, and MS data for this compound, emphasizing the rationale behind key experimental choices.

Workflow for Spectroscopic Characterization

The comprehensive characterization of this compound follows a logical workflow, ensuring a complete and validated dataset.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol